4-Amino-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound that belongs to the pyrazolone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. Common reagents include hydrazine hydrate, phenylhydrazine, and methyl acetoacetate. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.
Substitution: The amino group and phenyl ring can participate in substitution reactions, leading to a variety of substituted pyrazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazolones.
Scientific Research Applications
4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes such as inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Another pyrazolone derivative with similar structural features.
Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) with a pyrazolone core.
Metamizole: An analgesic and antipyretic drug also based on the pyrazolone structure.
Uniqueness
4-Amino-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazolone derivatives.
Properties
CAS No. |
61341-50-2 |
---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-amino-1-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-12-7-9(11)10(14)13(12)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |
InChI Key |
HZWZRQCXFNQFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N1C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.